molecular formula C15H17N3O B5402698 N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea

N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea

Cat. No. B5402698
M. Wt: 255.31 g/mol
InChI Key: QSONCDHCLOFQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as EPU, is a chemical compound that has been extensively studied for its potential applications in the field of medicine and agriculture. EPU is a urea derivative that has shown promising results in various studies due to its unique properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is not fully understood, but it is believed to affect various cellular processes. In cancer cells, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication. This inhibition leads to the accumulation of DNA damage and eventually cell death. In inflammation, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In fungi, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea disrupts the cell membrane, leading to cell death.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to induce apoptosis, inhibit cell proliferation, and decrease angiogenesis. In inflammation, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. In fungi, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to disrupt the cell membrane, leading to cell death.

Advantages and Limitations for Lab Experiments

N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea also has some limitations, including its high cost and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea. In medicine, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has shown promising results as a potential treatment for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route for N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea in humans. In agriculture, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has shown potential as a herbicide and insecticide. Further studies are needed to determine the efficacy and safety of N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea in different crops and pests.
Conclusion
In conclusion, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is a urea derivative that has shown promising results in various studies due to its unique properties. N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has potential applications in the field of medicine and agriculture. Further studies are needed to determine the optimal dosage and administration route for N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea in humans and the efficacy and safety of N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea in different crops and pests.

Synthesis Methods

The synthesis of N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea involves the reaction of 2-ethylphenyl isocyanate with 6-methyl-2-pyridinylamine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is crucial for its use in scientific research, as impurities can affect the results of experiments.

Scientific Research Applications

N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in the field of medicine and agriculture. In medicine, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have antitumor, anti-inflammatory, and antifungal properties. In agriculture, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been studied for its potential use as a herbicide and insecticide.

properties

IUPAC Name

1-(2-ethylphenyl)-3-(6-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-3-12-8-4-5-9-13(12)17-15(19)18-14-10-6-7-11(2)16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSONCDHCLOFQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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